molecular formula C27H36Cl3FN4O5 B12736781 Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride CAS No. 84434-77-5

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride

Cat. No.: B12736781
CAS No.: 84434-77-5
M. Wt: 622.0 g/mol
InChI Key: GFNXAFXWFHMVHH-HSVMHABJSA-N
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Description

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups and stereocenters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride typically involves multiple steps, including:

    Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of ethylamine with 2-chloroethyl chloride under basic conditions.

    Coupling with amino acids: The bis(2-chloroethyl)amino group is then coupled with N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alanine using peptide coupling reagents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl and nitro groups if present.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with azide, thiol, or amine groups.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: As a probe for studying protein interactions and enzyme activity.

    Medicine: Potential use as a therapeutic agent or drug candidate.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound may involve:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alaninate): Lacks the additional phenylalanine group.

    Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alaninate dihydrochloride): Contains two hydrochloride groups.

Uniqueness

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alaninate monohydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.

Properties

CAS No.

84434-77-5

Molecular Formula

C27H36Cl3FN4O5

Molecular Weight

622.0 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-[bis(2-chloroethyl)amino]-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C27H35Cl2FN4O5.ClH/c1-2-39-27(38)23(24(19-6-4-3-5-7-19)34(14-12-28)15-13-29)33-26(37)22(32-25(36)21(31)17-35)16-18-8-10-20(30)11-9-18;/h3-11,21-24,35H,2,12-17,31H2,1H3,(H,32,36)(H,33,37);1H/t21-,22-,23-,24?;/m0./s1

InChI Key

GFNXAFXWFHMVHH-HSVMHABJSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C1=CC=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N.Cl

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N.Cl

Origin of Product

United States

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